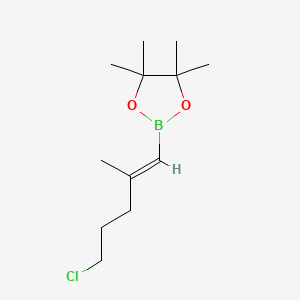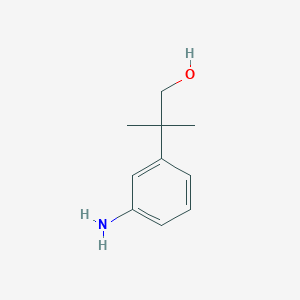
2-Fluoro-5-(1-methyl-1h-1,2,4-triazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5-(1-methyl-1h-1,2,4-triazol-5-yl)aniline is a chemical compound that features a fluorine atom, a methyl group, and a triazole ring attached to an aniline structure
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
化学反応の分析
Types of Reactions
2-Fluoro-5-(1-methyl-1h-1,2,4-triazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Substitution: The fluorine atom and the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
科学的研究の応用
2-Fluoro-5-(1-methyl-1h-1,2,4-triazol-5-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-Fluoro-5-(1-methyl-1h-1,2,4-triazol-5-yl)aniline involves its interaction with molecular targets such as enzymes. For instance, in antifungal applications, the triazole ring binds to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity and thus preventing fungal growth . The fluorine atom and the triazole ring enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline
- 2-[(1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline
Uniqueness
2-Fluoro-5-(1-methyl-1h-1,2,4-triazol-5-yl)aniline is unique due to the specific positioning of the fluorine atom and the triazole ring, which confer distinct chemical and biological properties. These structural features enhance its stability, reactivity, and potential efficacy in various applications compared to similar compounds.
特性
分子式 |
C9H9FN4 |
|---|---|
分子量 |
192.19 g/mol |
IUPAC名 |
2-fluoro-5-(2-methyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C9H9FN4/c1-14-9(12-5-13-14)6-2-3-7(10)8(11)4-6/h2-5H,11H2,1H3 |
InChIキー |
XONWCXQJYMOKDN-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC=N1)C2=CC(=C(C=C2)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


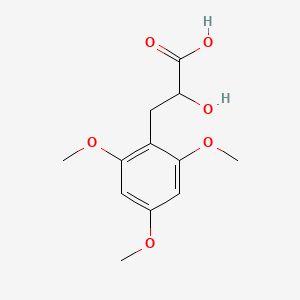
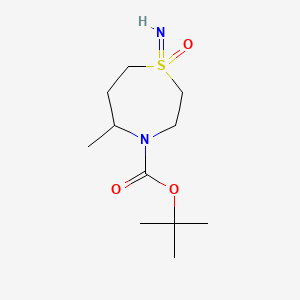

![rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid, trans](/img/structure/B13477001.png)
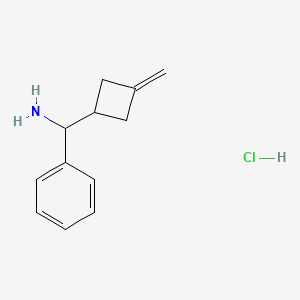
![2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid](/img/structure/B13477011.png)
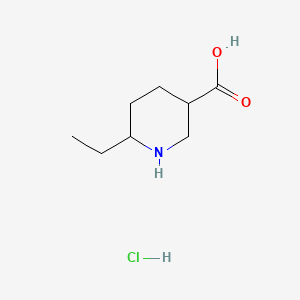
![(4-Amino-2-oxabicyclo[2.2.2]octan-1-YL)methanol hydrochloride](/img/structure/B13477018.png)

![2-(6-Amino-2-oxobenzo[d]oxazol-3(2h)-yl)acetic acid](/img/structure/B13477031.png)
